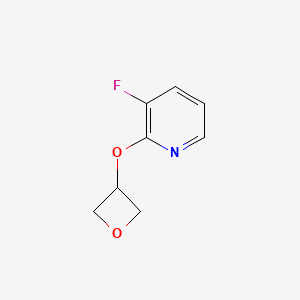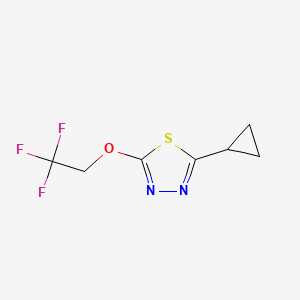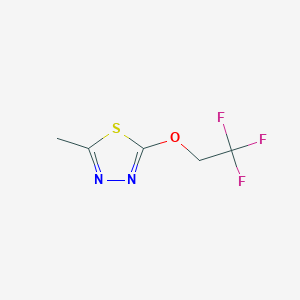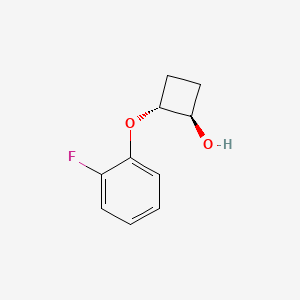
3-fluoro-2-(oxetan-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-2-(oxetan-3-yloxy)pyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also appears to have a fluorine atom and an oxetane group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, fluoropyridines can be synthesized through various methods such as the Balts-Schiemann reaction or Umemoto reaction . Oxetanes can be synthesized through ring-opening reactions of epoxides .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring with a fluorine atom and an oxetane group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electronegative fluorine atom and the strain of the three-membered oxetane ring . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as the electronegativity of the fluorine atom, the strain of the oxetane ring, and the basicity of the pyridine ring .Wissenschaftliche Forschungsanwendungen
3-fluoro-2-(oxetan-3-yloxy)pyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a number of drugs, such as anti-cancer agents and antibiotics. Additionally, this compound has been used in the synthesis of other compounds, such as chiral compounds and fluorinated compounds. Furthermore, this compound has been used in a number of biochemical and physiological studies, such as studies of enzyme activity and protein-protein interactions.
Wirkmechanismus
Target of Action
3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .
Mode of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-2-(oxetan-3-yloxy)pyridine is a versatile compound that is well-suited for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, this compound can be easily synthesized, allowing for the synthesis of a variety of compounds. However, this compound is relatively expensive and is not available in large quantities, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
The future of 3-fluoro-2-(oxetan-3-yloxy)pyridine is promising. It has been used in a variety of scientific research applications and has shown a great potential for use in drug synthesis and biochemical and physiological studies. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on enzymes and receptors. Furthermore, this compound could be used in the synthesis of a variety of compounds, such as chiral compounds and fluorinated compounds, which could have a variety of applications. Finally, this compound could be used in the development of new drugs, as well as in the development of new methods for drug synthesis.
Synthesemethoden
3-fluoro-2-(oxetan-3-yloxy)pyridine can be synthesized from the reaction of 2-chloropyridine and 3-fluoro-2-hydroxypropyl ester in the presence of a base such as potassium carbonate. The reaction is shown below:
2-Chloropyridine + 3-Fluoro-2-hydroxypropyl ester → this compound
This reaction is generally carried out in an aqueous solution at a temperature of around 100-150°C. The reaction is complete within a few hours.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVLQDXYIOOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)
![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)
![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)
![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)
![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)
![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)


![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)
